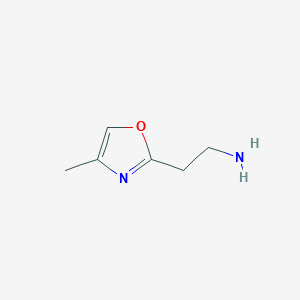

2-(4-Methyl-oxazol-2-yl)-ethylamine

Description

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

2-(4-methyl-1,3-oxazol-2-yl)ethanamine |

InChI |

InChI=1S/C6H10N2O/c1-5-4-9-6(8-5)2-3-7/h4H,2-3,7H2,1H3 |

InChI Key |

GFRQKLZAYWIHFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(=N1)CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in the Oxazole Family

2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethylamine

- Molecular Formula : C₁₂H₁₄N₂O

- Molecular Weight : 202.252 g/mol

- Key Features: Incorporates a phenyl group at the 2-position of the oxazole ring and a methyl group at the 5-position.

Target Compound : 2-(4-Methyl-oxazol-2-yl)-ethylamine (hypothetical data inferred from analogs)

- Expected Molecular Formula : C₆H₁₀N₂O

- Expected Molecular Weight : ~126.16 g/mol

- Key Features : Lacks the phenyl group, reducing steric bulk and hydrophobicity. The methyl group at the 4-position may stabilize the oxazole ring electronically, influencing reactivity in synthesis or biological interactions.

Thiazole-Based Analogues

2-(4-Methylthiazol-2-yl)ethanamine

- Molecular Formula : C₆H₁₀N₂S

- Molecular Weight : 142.222 g/mol

- Thiazoles often exhibit distinct biological activities, such as kinase inhibition or antibacterial effects. The sulfur atom may also enhance metabolic stability compared to oxazoles .

Imidazole and Benzoimidazole Derivatives

2-(1H-Benzo[d]imidazol-2-yl)ethylamine

- Synthesis : Prepared via condensation of aldehydes with ethylamine derivatives under reflux conditions (Method A) .

2-(Imidazo[1,2-a]pyridin-2-yl)ethylamine

- Synthesis : Requires prolonged reaction times (48 hours) in toluene (Method B), suggesting lower reactivity compared to oxazole derivatives .

- Key Features : The pyridine-imidazole hybrid structure may confer basicity and metal-chelating properties.

Catecholamine Derivatives

2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine hydrochloride)

- Molecular Formula: C₈H₁₂ClNO₂

- Molecular Weight : 189.64 g/mol

- Key Features : The catechol (3,4-dihydroxyphenyl) group enables strong hydrogen bonding and redox activity, critical for neurotransmitter function. Unlike oxazole derivatives, dopamine’s polar structure limits blood-brain barrier penetration unless actively transported .

Q & A

(Basic) What are the established synthetic routes for 2-(4-Methyl-oxazol-2-yl)-ethylamine, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis typically involves oxazole ring formation followed by coupling with ethylamine. A common approach is cyclocondensation of α-haloketones with urea derivatives or via palladium-catalyzed cross-coupling for regioselective oxazole formation. Optimization includes:

- Design of Experiments (DOE): Systematic variation of catalysts (e.g., Pd(PPh₃)₄), solvents (DMF, THF), and temperatures to maximize yield.

- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.

Reference similar ethylamine derivative syntheses in dihydroxyphenyl systems, where oxidation and coupling steps were optimized .

(Basic) What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the oxazole methyl group (δ ~2.4 ppm for CH₃) and ethylamine chain (δ ~3.0 ppm for NH₂).

- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (NH₂ stretch). Compare with IR data for structurally related 2-(2-methoxyethoxy)ethylamine .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

(Advanced) How can researchers resolve contradictions between computational predictions and experimental data in structural analysis?

Methodological Answer:

- Cross-Validation: Use X-ray crystallography (e.g., SHELXL for refinement ) to resolve ambiguities in bond lengths/angles. For unstable crystals, employ DFT calculations (B3LYP/6-31G*) to model tautomers/conformers.

- Electron Density Maps: Analyze residual density peaks in SHELX-refined structures to identify disordered regions .

- Dynamic NMR: Probe temperature-dependent shifts to detect rotational barriers in the ethylamine moiety.

(Advanced) What methodological considerations are critical when assessing the compound’s stability under varying pH and temperature?

Methodological Answer:

- Accelerated Stability Studies: Incubate samples at 40°C/75% RH and monitor degradation via HPLC (C18 column, 0.1% TFA/ACN mobile phase).

- pH-Dependent Stability: Use buffered solutions (pH 1–12) to identify hydrolysis-sensitive regions (e.g., oxazole ring opening). Reference storage protocols for histamine derivatives (2–8°C, inert atmosphere) .

(Advanced) How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the oxazole methyl group?

Methodological Answer:

- Analog Synthesis: Replace the 4-methyl group with halogens or electron-withdrawing groups to assess steric/electronic effects.

- Biological Assays: Test analogs in receptor-binding assays (e.g., histamine H1/H3 receptors) using radioligand displacement, as done for 2-(2-thiazolyl)-ethylamine .

- Computational Docking: Use AutoDock Vina to predict binding affinities to target proteins based on substituent modifications.

(Basic) What are the best practices for ensuring purity during synthesis and isolation?

Methodological Answer:

- In-Process Monitoring: TLC (silica gel, UV detection) to track reaction progress.

- Final Purification: Recrystallization from ethanol/water or preparative HPLC with a phenyl-hexyl column.

- Purity Validation: ≥95% purity confirmed by GC-MS or a molecularly imprinted polymer (MIP) method, as demonstrated for tyramine separation .

(Advanced) What strategies can troubleshoot low yields in the oxazole cyclization step?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to accelerate cyclization.

- Solvent Optimization: Switch to high-polarity solvents (e.g., DMSO) to stabilize intermediates.

- Byproduct Analysis: Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry. Reference oxidation studies of dihydroxyphenyl-ethylamine derivatives for reaction condition tuning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.